8-Bromo-7-methylquinolin-3-amine
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Overview
Description
8-Bromo-7-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinolin-3-amine typically involves the bromination of 7-methylquinolin-3-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of solvents like chloroform or acetic acid and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced amines .
Scientific Research Applications
8-Bromo-7-methylquinolin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylquinolin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Aminoquinoline: Used in the treatment of malaria.
7-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 8-Bromo-7-methylquinolin-3-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-7-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3 |
InChI Key |
BKZSXQNUDGUNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)N)Br |
Origin of Product |
United States |
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